molecular formula C7H4F3NO3 B1315779 2-Nitro-5-(trifluoromethyl)phenol CAS No. 402-17-5

2-Nitro-5-(trifluoromethyl)phenol

Cat. No. B1315779
CAS RN: 402-17-5
M. Wt: 207.11 g/mol
InChI Key: FVKYLHATVWKUMW-UHFFFAOYSA-N
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Patent
US06180675B2

Procedure details

2-Nitro-5-trifluoromethylphenol was prepared by adding concentrated HNO3 (6 mL) drop-wise to α,α,α-trifluoro-m-cresol (5 g, 30.8 mmol) at room temperature. After the addition was complete. the reaction was quenched with saturated ammonium acetate and extracted with EtOAc. The organic was separated, dried over sodium sulfate and filtered. Concentration of the solution in vacuo afforded an oil which was purified by column chromatography (gradient 100% hexane to 50% EtOAc/hexanes) to afford the titled compound as an oil(1.7 g, 27%). 1H NMR (CDCl3): 10.6 (s, 1H, OH), 8.26(d, 1H, J=7.8 Hz), 7.45(s, 1H, arom), 7.26(d, 1H, J=7.8 Hz).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:15])([F:14])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[CH:8]=1>>[N+:1]([C:10]1[CH:11]=[CH:12][C:7]([C:6]([F:15])([F:14])[F:5])=[CH:8][C:9]=1[OH:13])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC(=CC=C1)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Nitro-5-trifluoromethylphenol was prepared
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated ammonium acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Concentration of the solution in vacuo afforded an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (gradient 100% hexane to 50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.